5',5-Difluoro BAPTA tetrapotassium

Calcium Signaling Chelator Affinity BAPTA Derivatives

5,5′-Difluoro BAPTA tetrapotassium salt is a difluoro-substituted derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). As a tetrapotassium salt, it is a water-soluble, membrane-impermeant compound commonly used to prepare calcium buffers with precisely defined free calcium concentrations.

Molecular Formula C22H20K4N2O10
Molecular Weight 628.8 g/mol
CAS No. 73630-08-7
Cat. No. B130445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5',5-Difluoro BAPTA tetrapotassium
CAS73630-08-7
SynonymsN,N’-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(carboxymethyl)glycine Tetrapotassium Salt; 
Molecular FormulaC22H20K4N2O10
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4
InChIKeyMAWIDOKQOLSOFT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5',5-Difluoro BAPTA Tetrapotassium Salt (CAS 152290-47-6): A Selective, Membrane-Impermeant Calcium Chelator for 19F NMR and Intracellular Buffering


5,5′-Difluoro BAPTA tetrapotassium salt is a difluoro-substituted derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) [1]. As a tetrapotassium salt, it is a water-soluble, membrane-impermeant compound commonly used to prepare calcium buffers with precisely defined free calcium concentrations . The introduction of fluorine atoms at the 5 and 5′ positions enables detection by 19F nuclear magnetic resonance (NMR) spectroscopy, making it the most widely employed probe for measuring cytosolic free calcium in living cells and intact tissues .

Why 5',5-Difluoro BAPTA Tetrapotassium Salt Cannot Be Substituted by Other BAPTA Analogs Without Experimental Re-Validation


BAPTA derivatives are not functionally interchangeable. The substitution pattern on the aromatic rings—whether fluorine, bromine, methyl, or hydrogen—directly modulates the dissociation constant (Kd) for calcium by altering the electron density at the chelating nitrogen atoms [1]. Fluorination at the 5,5′ position confers a Kd of approximately 0.6–0.7 µM, which is distinct from the parent BAPTA (~0.16 µM), 5,5′-dimethyl BAPTA (~0.04 µM), and 4,4′-difluoro BAPTA (~1.7 µM) . Furthermore, the presence of fluorine atoms enables 19F NMR detection—a capability absent in non-fluorinated BAPTA chelators—while the tetrapotassium salt form ensures water solubility and membrane impermeability, distinguishing it from cell-permeant acetoxymethyl (AM) esters that require intracellular esterase cleavage to become active . Substituting one analog for another without accounting for these differences will alter buffering capacity, measurement sensitivity, and the experimental calcium set-point.

Quantitative Differentiation of 5',5-Difluoro BAPTA Tetrapotassium Salt: Evidence for Scientific Selection


Calcium Affinity (Kd) Positions 5',5-Difluoro BAPTA Tetrapotassium in the Mid-Range for Cytosolic Calcium Buffering

The 5,5′-difluoro substitution yields a calcium dissociation constant (Kd) that is intermediate between the higher affinity parent BAPTA and lower affinity 4,4′-difluoro BAPTA, making it particularly suitable for buffering near resting cytosolic calcium levels (~100 nM) without excessive clamping [1]. Specifically, 5,5′-difluoro BAPTA exhibits a Kd of 635 nM in the absence of Mg2+ and 705 nM in the presence of 1 mM Mg2+ at pH 7.05 . In contrast, BAPTA displays a Kd of 160 nM (no Mg2+) , while 4,4′-difluoro BAPTA shows a Kd of 1.7 µM [2].

Calcium Signaling Chelator Affinity BAPTA Derivatives

19F NMR Chemical Shift Upon Ca2+ Binding Enables Direct Quantification of Free Calcium in Intact Tissues

5,5′-Difluoro BAPTA tetrapotassium is distinguished from non-fluorinated BAPTA analogs by its utility as a 19F NMR probe. Upon binding Ca2+, the 19F resonance undergoes a large chemical shift, allowing the ratio of bound to free chelator to be determined directly from NMR spectra . This property was exploited by Marban et al. to measure intracellular free calcium concentration ([Ca2+]i) in perfused ferret hearts, yielding a resting [Ca2+]i of 104 nM—a value that agrees well with independent measurements in isolated ventricular muscle [1].

19F NMR Spectroscopy Calcium Measurement Intact Tissue

Superior pH Insensitivity of 5',5-Difluoro BAPTA Compared to EGTA-Based Buffers

BAPTA and its derivatives, including 5,5′-difluoro BAPTA, exhibit markedly reduced sensitivity to pH changes compared to the widely used chelator EGTA [1]. While EGTA's calcium binding is strongly affected by protonation below pH 7.0, BAPTA derivatives maintain consistent Ca2+ affinity across the physiological pH range (6.8–7.4) [2]. This is evidenced by the fact that 5,5′-difluoro BAPTA's Kd increases only modestly from 635 nM to 705 nM in the presence of 1 mM Mg2+ at pH 7.05, whereas EGTA's effective Kd can shift by orders of magnitude under similar pH excursions .

pH Sensitivity Calcium Buffering BAPTA vs. EGTA

High Selectivity for Ca2+ Over Mg2+ Maintains Accuracy in Physiological Ionic Environments

5,5′-Difluoro BAPTA retains the hallmark Ca2+/Mg2+ selectivity (>10⁵) of the BAPTA scaffold, which is comparable to EGTA but with significantly faster binding kinetics [1]. In the presence of 1 mM free Mg2+—a typical intracellular concentration—the Kd for Ca2+ increases only from 635 nM to 705 nM, representing a modest ~11% shift in affinity . In contrast, EDTA exhibits much poorer Ca2+/Mg2+ discrimination, and EGTA, while selective, is kinetically slower and more pH-sensitive [2].

Ion Selectivity Magnesium Interference Calcium Chelator

Membrane Impermeability of Tetrapotassium Salt Form Ensures Controlled Extracellular or Microinjection Delivery

The tetrapotassium salt of 5,5′-difluoro BAPTA is explicitly membrane-impermeant, unlike the corresponding acetoxymethyl (AM) ester which passively diffuses across lipid bilayers . This property is critical for applications requiring precise control over the chelator's location—such as calibrating fluorescence standards, buffering extracellular calcium in perfusion solutions, or microinjection into defined cellular compartments .

Membrane Impermeant Calcium Buffer Tetrapotassium Salt

Optimal Application Scenarios for 5',5-Difluoro BAPTA Tetrapotassium Salt Based on Quantified Evidence


19F NMR Measurement of Cytosolic Free Calcium in Perfused Organs and Intact Tissues

The large 19F NMR chemical shift of 5,5′-difluoro BAPTA upon Ca2+ binding makes it the probe of choice for measuring [Ca2+]i in intact, functioning tissues such as perfused hearts, where optical methods are limited by light scattering and autofluorescence. Marban et al. successfully used the AM ester (which intracellularly hydrolyzes to the active tetrapotassium salt form) to quantify resting [Ca2+]i at 104 nM in ferret hearts and to track changes during pacing and ischemia [1]. The tetrapotassium salt itself can be microinjected for analogous measurements in larger cells or used to prepare NMR calibration standards.

Preparation of Calcium Buffers with Precisely Defined Free Ca2+ Concentrations

Owing to its well-characterized Kd (635–705 nM) and high selectivity for Ca2+ over Mg2+, the tetrapotassium salt is ideal for formulating calcium calibration buffers. The moderate affinity positions the buffering range around the resting cytosolic calcium concentration (50–200 nM), enabling accurate determination of fluorescent indicator Kd values or calibration of imaging systems . The membrane impermeability ensures that the buffer remains extracellular during calibration procedures.

Microinjection Studies Requiring Controlled Cytosolic Calcium Clamping

The water-soluble, membrane-impermeant nature of the tetrapotassium salt allows direct microinjection into cells or cellular compartments to impose a defined calcium clamp . Its intermediate Kd provides effective buffering of calcium transients without completely abolishing them—a critical advantage over high-affinity chelators like BAPTA (Kd 160 nM) which can overly suppress calcium-dependent signaling . This property was exploited in pollen tube growth studies, where 5,5′-difluoro BAPTA injection reversibly dissipated the tip-focused calcium gradient and inhibited growth [2].

Extracellular Calcium Buffering in Perfusion Solutions

Because the tetrapotassium salt does not cross cell membranes, it is suitable for buffering extracellular calcium in tissue bath or perfusion experiments. This allows researchers to clamp the extracellular free calcium concentration at a known level while simultaneously using other probes to monitor intracellular calcium responses. The minimal pH sensitivity ensures stable buffering even if the perfusion solution undergoes modest pH shifts due to metabolic activity [3].

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